![molecular formula C8H6F2N2OS B2848501 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine CAS No. 235101-34-5](/img/structure/B2848501.png)
6-(Difluoromethoxy)-1,3-benzothiazol-2-amine
Overview
Description
The compound “6-(Difluoromethoxy)-1,3-benzothiazol-2-amine” belongs to a class of organic compounds known as benzothiazoles, which are heterocyclic compounds with a benzene ring fused to a thiazole ring . Difluoromethoxy group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Synthesis Analysis
While specific synthesis methods for “6-(Difluoromethoxy)-1,3-benzothiazol-2-amine” are not available, difluoromethylation processes based on X–CF2H bond formation have been developed . These methods involve transferring CF2H to C (sp2) sites in stoichiometric and catalytic modes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) and computational methodologies . Key interactions such as π–π stacking and H⋯X contacts are often highlighted, underscoring their role in the crystal’s inherent stability and characteristics .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups . For example, properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Medical Imaging Applications
"6-(Difluoromethoxy)-1,3-benzothiazol-2-amine" and related compounds have been instrumental in the development of imaging agents for positron emission tomography (PET) to study brain disorders like Alzheimer's disease. For instance, N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole (PIB) is a PET tracer that binds to amyloid plaques in the brain, enabling the in vivo measurement of cerebral amyloid load in Alzheimer’s disease (AD) and differentiating it from Frontotemporal dementia (FTD) based on amyloid deposition patterns (Engler et al., 2007). This distinction is crucial for accurate diagnosis and treatment planning.
Environmental Monitoring
Research on persistent organic pollutants (POPs), including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs and PBDD/Fs), has revealed the presence of these toxic compounds in various environments. These studies are vital for assessing human and environmental health risks. For example, firefighters from Northern California showed elevated levels of PCDD/Fs and PBDD/Fs, indicating significant exposure to toxic compounds during firefighting activities. Such findings underscore the importance of monitoring and mitigating exposure to hazardous substances in occupational settings (Shaw et al., 2013).
Chemical Analysis and Safety
Studies have also focused on the formation, presence, and health implications of carcinogenic heterocyclic amines in cooked foods. These compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are formed during the cooking of meat at high temperatures. Research in this area contributes to a better understanding of dietary exposure to carcinogens and the development of guidelines for safer food preparation methods (Cross et al., 2005).
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound and how to work safely with the chemical product . It includes information such as physical data (melting point, boiling point, flash point), toxicity, health effects, first aid, reactivity, storage, disposal, protective equipment, and spill-handling procedures .
Future Directions
The field of difluoromethylation has seen significant advances in recent years, with the development of new and improved methods for its synthesis . Future research may focus on the development of more efficient and selective synthesis methods, as well as the exploration of new applications in pharmaceutical and medicinal chemistry .
properties
IUPAC Name |
6-(difluoromethoxy)-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXOOQNLQPZQFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)-1,3-benzothiazol-2-amine |
Synthesis routes and methods
Procedure details
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